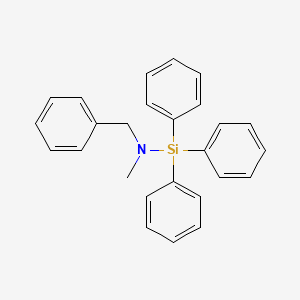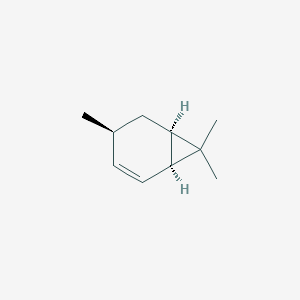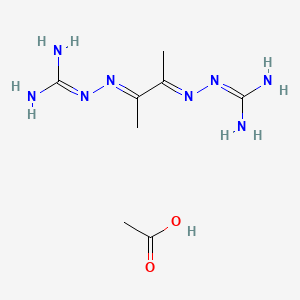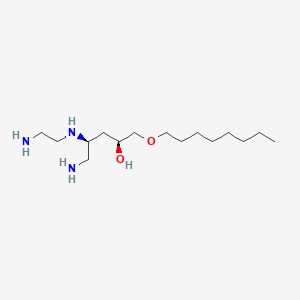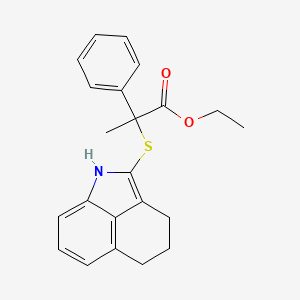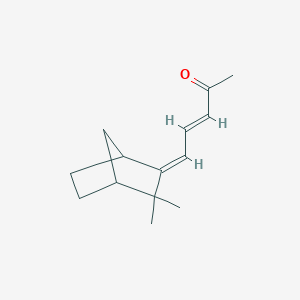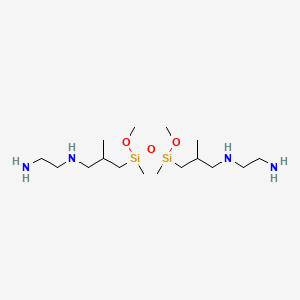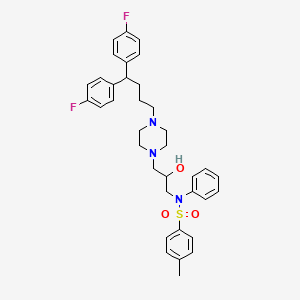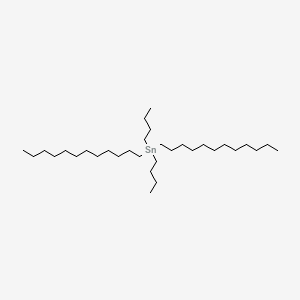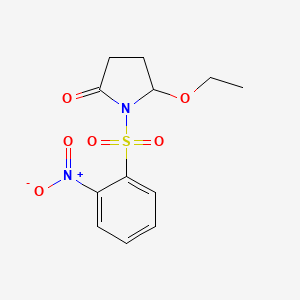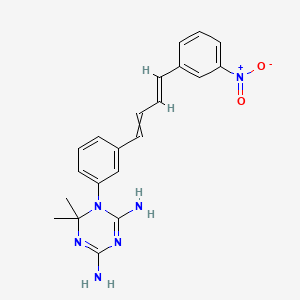
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- is a complex organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the diamine and other substituents. Common reagents used in these reactions include amines, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine derivatives: These compounds share the triazine core structure but differ in their substituents, leading to variations in their properties and applications.
Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
151648-40-7 |
|---|---|
Molecular Formula |
C21H22N6O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6,6-dimethyl-1-[3-[(3E)-4-(3-nitrophenyl)buta-1,3-dienyl]phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N6O2/c1-21(2)25-19(22)24-20(23)26(21)17-11-5-9-15(13-17)7-3-4-8-16-10-6-12-18(14-16)27(28)29/h3-14H,1-2H3,(H4,22,23,24,25)/b7-3?,8-4+ |
InChI Key |
ZZVOXTZBGFEGTL-QDVFFPICSA-N |
Isomeric SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N)N)C |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C=CC=CC3=CC(=CC=C3)[N+](=O)[O-])N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


